molecular formula C₂₃H₂₄N₄O₉ B138326 Nocardicin B CAS No. 60134-71-6

Nocardicin B

Cat. No. B138326
CAS RN: 60134-71-6
M. Wt: 500.5 g/mol
InChI Key: CTNZOGJNVIFEBA-TWTPMLPMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nocardicin B is a bioactive molecule produced by Nocardia spp., a type of Gram-positive filamentous bacteria . It shares structural similarities with Nocardicin A . The activities of Nocardicin A are attributed to the presence of the syn-oxime and terminal D-configuration of the homoseryl side chain .


Synthesis Analysis

Nocardicin B is biosynthesized by Nocardia spp. through a process that involves isolating bioactive molecules from diverse actinobacteria and studying their biosynthetic mechanisms . In vitro reaction studies have shown that an enzyme called Nat catalyzes the addition of the homoserine sidechain, which is crucial to the transfer of the 3-amino-3-carboxypropyl group from S-adenosyl-l-methionine to diverse substrates such as nocardicin E, F, and G .


Molecular Structure Analysis

The molecular structure of Nocardicin B includes a monocyclic beta-lactam ring, along with the presence of p-hydroxyphenylglycine and oxime units . The high-resolution crystal structure of NocTE bound to the fluorophosphonate analog inhibitor of nocardicin G provides further insights into the molecular structure .


Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Nocardicin B are complex and involve multiple steps. For instance, a nonribosomal peptide synthetase is responsible for assembling two units of L-pHPG, and one unit of serine to yield a D-, L-, D-tripeptide, or possibly nocardicin G .

Scientific Research Applications

Structure and Biological Relationship

  • Nocardicins A and B are novel monocyclic beta-lactam antibiotics produced by a strain of Nocardia. Nocardicin B's structure has been established based on spectroscopic and chemical evidence. These compounds are unique as the first examples of monocyclic beta-lactam antibiotics with relatively high antimicrobial activity, sharing stereochemical and biological relations to penicillins and cephalosporins (Hashimoto et al., 1976).

Therapeutic Potency and Evaluation

  • Nocardicin A, closely related to Nocardicin B, exhibits potent therapeutic effects against gram-negative bacilli in mice. Its effectiveness is notably stronger than anticipated from in vitro studies and demonstrates significant potency against various bacterial infections, including those resistant to other beta-lactam antibiotics (Mine et al., 1977).

Biosynthesis and Non-Ribosomal Peptide Synthetases

  • The biosynthesis of Nocardicin A involves a non-ribosomal peptide synthetase mechanism. This complex process includes the formation of a pentapeptide precursor, followed by proteolytic steps, highlighting a sophisticated pathway in the biosynthesis of nocardicin A, which is likely similar for Nocardicin B (Davidsen et al., 2013).

Cytochrome P450 Role in Biosynthesis

  • The role of cytochrome P450 NocL in the biosynthesis of nocardicin A, which is crucial for forming an unusual structural feature in nocardicin A, has been identified and characterized. This discovery marks a significant advancement in understanding the biosynthetic pathway of nocardicins, including Nocardicin B (Kelly & Townsend, 2002).

Mutational Analysis of Biosynthetic Pathways

  • Research on the mutational analysis of genes involved in the nocardicin A biosynthesis in Nocardia uniformis provides insights into the biosynthetic pathway and the roles of specific enzymes and proteins. This analysis contributes to a deeper understanding of the biosynthetic mechanisms applicable to Nocardicin B as well (Kelly & Townsend, 2005).

Future Directions

Future research directions include exploring the genomic, proteomic, transcriptomic, and metabolic information of most Nocardia spp . There is also interest in the impact of artificial intelligence methods in NRPS structural studies . Structural characterization of unusual NRPS proteins is another area of interest .

properties

IUPAC Name

(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18+/t16-,17+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNZOGJNVIFEBA-TWTPMLPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101375
Record name 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nocardicin B

CAS RN

60134-71-6
Record name 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60134-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nocardicin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOCARDICIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWV6T6M34F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nocardicin B
Reactant of Route 2
Nocardicin B
Reactant of Route 3
Nocardicin B
Reactant of Route 4
Nocardicin B
Reactant of Route 5
Nocardicin B
Reactant of Route 6
Nocardicin B

Citations

For This Compound
50
Citations
M Kurita, K JOMON, T KOMORI, N MIYAIRI… - The Journal of …, 1976 - jstage.jst.go.jp
… named nocardicin B, together with nocardicin A. As presented in Chart 1, nocardicin B was … Complete separation of nocardicin B from nocardicin A was achieved by using Diaion HP 20…
Number of citations: 28 www.jstage.jst.go.jp
M HASHIMOTO, T Komori, T Kamiya - The Journal of Antibiotics, 1976 - jstage.jst.go.jp
… More recently, a second antibiotic, nocardicin B (2), was isolated as a minor component from the same culture.3) A preliminary bioassay showed that 1 is active against a variety of gram-…
Number of citations: 91 www.jstage.jst.go.jp
M Hashimoto, T Komori, T Kamiya - Journal of the American …, 1976 - ACS Publications
… Nocardicin A is active against a variety of gram-negative bacteria and shows an especially high antimicrobialactivity against Pseudomonas, while the activity of nocardicin B is weaker.…
Number of citations: 138 pubs.acs.org
J HOSODA, T KONoMI, N TANI, H AOKI… - Agricultural and …, 1977 - jlc.jst.go.jp
… The column effluent contained nocardicin C, while the eluate contained nocardicin D, nocardicin A and a small amount of nocardicin B. The solution containing nocardicin C was …
Number of citations: 3 jlc.jst.go.jp
GM Salituro, CA Townsend - Journal of the American Chemical …, 1990 - ACS Publications
… Therefore, to minimize the number of individual steps to nocardicins AD, side-chain fragment 29 was to be used only in the preparation of nocardicin B (2) by the sodium tungstate/…
Number of citations: 90 pubs.acs.org
J Hosoda, T Konomi, N Tani, H Aoki… - Agricultural and …, 1977 - academic.oup.com
… The column effluent contained nocardicin C, while the eluate contained nocardicin D, nocardicin A and a small amount of nocardicin B. The solution containing nocardicin C was …
Number of citations: 63 academic.oup.com
RM Stroshane, M Taniguchi… - Journal of the …, 1976 - ACS Publications
… Nocardicin A is active against a variety of gram-negative bacteria and shows an especially high antimicrobialactivity against Pseudomonas, while the activity of nocardicin B is weaker.…
Number of citations: 25 pubs.acs.org
JA CHAN, EA SHULTIS, JJ DINGERDISSEN… - The Journal of …, 1985 - jstage.jst.go.jp
… This is in contrast to nocardicin B, an anti (E)-isomer which showed an amide proton at 8.81 ppm2). The absolute stereochemistry of the chiral centers in chlorocardicin were assigned to …
Number of citations: 12 www.jstage.jst.go.jp
WL Kelly, CA Townsend - Journal of bacteriology, 2005 - Am Soc Microbiol
… It is tempting to speculate that the greater abundance of the syn-oxime (nocardicin A) relative to the anti-oxime (nocardicin B) isolated from N. uniformis fermentation broth arises from …
Number of citations: 31 journals.asm.org
WL Parker - Journal of Chromatography Library, 1989 - Elsevier
… tsuvamanensis ATCC 21806, makes nocardicin A as the major component and also a geometric isomer, nocardicin B,5 in addition to five closely related compounds, nocardicins C, D, E…
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.